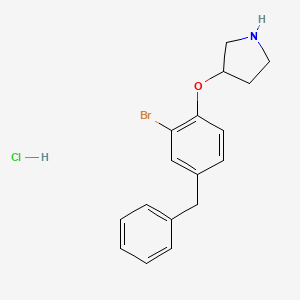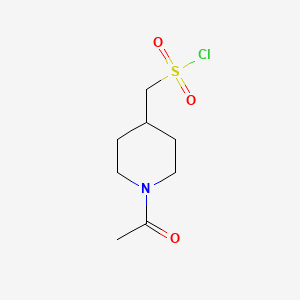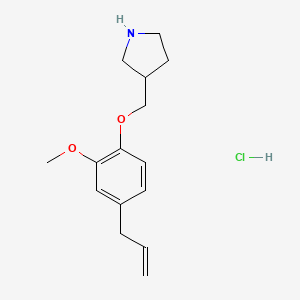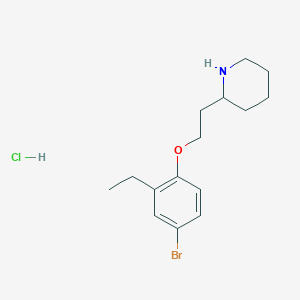
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is a chemical compound that has been extensively studied. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” includes a pyrrolidine ring, a benzyl group, and a bromophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” are not detailed in the available literature, pyrrolidine compounds in general can undergo a variety of chemical reactions. These include N-heterocyclization of primary amines with diols, C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides, and more .Applications De Recherche Scientifique
Synthesis and Microbiological Activity
The synthesis of pyrrolidine derivatives, starting from compounds related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has been studied, focusing on their microbiological activities. For instance, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have shown significant bacteriostatic and antituberculosis activity, demonstrating the compound's potential in antibiotic research (Miszke et al., 2008).
Cholinesterase Inhibitors
Research on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrate moderate inhibitory effects against AChE and significant anti-BChE activity, indicating their potential in treating diseases like Alzheimer's (Pizova et al., 2017).
Synthesis of Dithiolium Derivatives
In another study, bromo-substituted pyrrolidin-1-yl derivatives, closely related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, were synthesized and characterized. These compounds, including 4-(2-pyrrolidinyl-1,3-dithiol-2-ylium-4-yl)phenolates, are significant for their potential applications in various chemical syntheses and pharmaceutical research (Sarbu et al., 2019).
Antimicrobial Agents
Compounds synthesized from derivatives similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, such as 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, have been evaluated for their antimicrobial properties. These compounds displayed notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Attia et al., 2013).
Antibacterial Activity of Cyanopyridine Derivatives
Research involving 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, led to the synthesis of cyanopyridine derivatives with notable antibacterial activity. These findings highlight the compound's relevance in creating new antibacterial agents (Bogdanowicz et al., 2013).
Orientations Futures
The future directions for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propriétés
IUPAC Name |
3-(4-benzyl-2-bromophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-16-11-14(10-13-4-2-1-3-5-13)6-7-17(16)20-15-8-9-19-12-15;/h1-7,11,15,19H,8-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHZAEIFXOAKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220017-93-5 |
Source


|
| Record name | Pyrrolidine, 3-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
